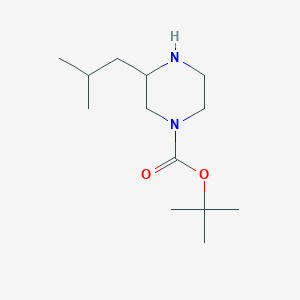

1-Boc-3-isobutylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Boc-3-isobutylpiperazine, also known as tert-butyl 3-isobutyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and its ease of removal under acidic conditions .

準備方法

1-Boc-3-isobutylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to yield this compound with high efficiency and purity . Industrial production methods often focus on optimizing yield and reducing environmental impact, making these processes suitable for large-scale applications .

化学反応の分析

1-Boc-3-isobutylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group is stable towards most nucleophiles and bases, allowing for orthogonal protection strategies using base-labile protection groups such as Fmoc.

Deprotection Reactions: The Boc group can be cleaved under anhydrous acidic conditions, producing tert-butyl cations.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form arylpiperazine derivatives, which are then subjected to further reductive amination with biaryl aldehydes.

科学的研究の応用

1-Boc-3-isobutylpiperazine is widely used in scientific research due to its versatility and stability. Some of its applications include:

Organic Synthesis: It is used in the preparation of various piperazine derivatives, which are important in the synthesis of pharmaceuticals and other bioactive molecules.

Material Science: Its unique properties make it useful in the development of new materials with specific chemical and physical characteristics.

作用機序

The mechanism of action of 1-Boc-3-isobutylpiperazine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions and allowing for selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

類似化合物との比較

1-Boc-3-isobutylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:

1-Boc-piperazine: Similar in structure but lacks the isobutyl group, making it less sterically hindered.

1-Boc-4-methylpiperazine: Contains a methyl group instead of an isobutyl group, resulting in different steric and electronic properties.

1-Boc-4-phenylpiperazine: Contains a phenyl group, which introduces aromaticity and affects the compound’s reactivity and solubility.

生物活性

1-Boc-3-isobutylpiperazine is a derivative of piperazine, a cyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isobutyl side chain attached to the piperazine ring. This structural modification enhances its lipophilicity and potential receptor binding affinity.

The mechanism of action for this compound involves interactions with various biological targets, including receptors and enzymes. These interactions can modulate signaling pathways, leading to diverse physiological effects. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and other cellular processes.

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that compounds with similar piperazine structures exhibit cytotoxic effects against various cancer cell lines. The exact mechanism may involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Boc group + isobutyl side chain | Antitumor, neuroprotective |

| 2-Methylpiperazine | Methyl group instead of isobutyl | Moderate neuroactivity |

| N-Methylpiperazine | Methyl group on nitrogen | Antidepressant properties |

Case Studies and Research Findings

- Antitumor Studies : A study demonstrated that derivatives of piperazine, including this compound, showed significant cytotoxicity against human cancer cell lines. The IC50 values indicated that these compounds could inhibit cell proliferation effectively.

- Neuroprotective Research : Research involving animal models has shown that this compound can reduce oxidative stress markers in neuronal tissues, suggesting a protective role against neurodegeneration.

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

特性

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542839 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-93-6 |

Source

|

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。